Cas no 39856-98-9 (2-Bromobenzo[b]thiophene-3-carbaldehyde)
2-Bromobenzo[b]thiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromobenzo[b]thiophene-3-carbaldehyde
- 2-bromo-1-benzothiophene-3-carbaldehyde
- Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
- AK150700
- VGDOLCVWJLNMHX-UHFFFAOYSA-N
- 2-bromo-3-formylbenzo[b]thiophene
- FCH2518477
- 2-bromobenzo[b]thiophene-3-carboxaldehyde
- AX8287715
-
- MDL: MFCD27996765
- Inchi: 1S/C9H5BrOS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
- InChI Key: VGDOLCVWJLNMHX-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C2C=CC=CC=2S1
Computed Properties
- Exact Mass: 239.92445
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Topological Polar Surface Area: 45.3
Experimental Properties
- Boiling Point: 351.3±22.0°C at 760 mmHg
- PSA: 17.07
2-Bromobenzo[b]thiophene-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Bromobenzo[b]thiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004561-100mg |
2-Bromobenzo[b]thiophene-3-carbaldehyde |
39856-98-9 | 95% | 100mg |
$169.60 | 2023-09-02 | |
| Alichem | A169004561-250mg |
2-Bromobenzo[b]thiophene-3-carbaldehyde |
39856-98-9 | 95% | 250mg |
$262.65 | 2023-09-02 | |
| Alichem | A169004561-1g |
2-Bromobenzo[b]thiophene-3-carbaldehyde |
39856-98-9 | 95% | 1g |
$644.38 | 2023-09-02 | |
| Chemenu | CM154811-100mg |
2-Bromo-3-formylbenzothiophene |
39856-98-9 | 95%+ | 100mg |
$316 | 2021-06-16 | |
| Chemenu | CM154811-250mg |
2-Bromo-3-formylbenzothiophene |
39856-98-9 | 95%+ | 250mg |
$456 | 2021-06-16 | |
| Chemenu | CM154811-1g |
2-Bromo-3-formylbenzothiophene |
39856-98-9 | 95%+ | 1g |
$1055 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EA047-250mg |
2-Bromobenzo[b]thiophene-3-carbaldehyde |
39856-98-9 | 95+% | 250mg |
2379CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EA047-1g |
2-Bromobenzo[b]thiophene-3-carbaldehyde |
39856-98-9 | 95+% | 1g |
5964CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848980-50mg |
2-Bromobenzo[b]thiophene-3-carbaldehyde |
39856-98-9 | 95% | 50mg |
1,132.00 | 2021-05-17 | |
| Chemenu | CM154811-1g |
2-Bromo-3-formylbenzothiophene |
39856-98-9 | 95%+ | 1g |
$*** | 2023-05-30 |
2-Bromobenzo[b]thiophene-3-carbaldehyde Suppliers
2-Bromobenzo[b]thiophene-3-carbaldehyde Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-Bromobenzo[b]thiophene-3-carbaldehyde
2-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No. 39856-98-9): Properties, Applications, and Market Insights
2-Bromobenzo[b]thiophene-3-carbaldehyde (CAS No. 39856-98-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated heterocyclic aldehyde serves as a versatile building block in synthetic chemistry, particularly in the development of bioactive molecules and functional materials. With the molecular formula C9H5BrOS and a molecular weight of 241.11 g/mol, this compound features a unique combination of benzo[b]thiophene core structure with both bromo and formyl functional groups, making it highly valuable for various chemical transformations.
The growing interest in 2-Bromobenzo[b]thiophene derivatives stems from their wide range of applications in medicinal chemistry. Recent studies highlight their potential as key intermediates in the synthesis of kinase inhibitors and antiviral agents, topics that have gained tremendous relevance in post-pandemic research. The compound's thiophene-aldehyde moiety allows for diverse reactivity patterns, enabling the construction of complex molecular architectures through condensation, cyclization, and cross-coupling reactions.
From a material science perspective, 2-Bromobenzo[b]thiophene-3-carbaldehyde serves as a precursor for organic semiconductors and luminescent materials. The benzo[b]thiophene scaffold contributes to electron delocalization, while the bromine atom facilitates further functionalization through metal-catalyzed coupling reactions. This dual functionality makes the compound particularly valuable in the development of OLED materials and organic photovoltaic devices, addressing current demands for sustainable energy solutions.
The synthetic accessibility of 39856-98-9 has been improved through various methodological advancements. Modern approaches often involve bromination of benzo[b]thiophene-3-carbaldehyde precursors or Vilsmeier-Haack formylation of brominated thiophene derivatives. Recent literature emphasizes green chemistry principles in these syntheses, reflecting the pharmaceutical industry's shift toward environmentally friendly processes—a topic frequently searched in academic and industrial chemistry circles.
Quality control of 2-Bromobenzo[b]thiophene-3-carbaldehyde typically involves HPLC analysis, with purity specifications often exceeding 97% for research-grade material. The compound's stability profile shows good resistance to hydrolysis but requires protection from prolonged light exposure due to potential decomposition of the aldehyde group. Proper storage conditions (typically 2-8°C under inert atmosphere) are crucial for maintaining reagent quality, a practical consideration frequently queried by laboratory chemists.
Market analysis indicates steady growth in demand for brominated heterocyclic compounds, with 39856-98-9 finding increasing use in contract research organizations and academic laboratories. The compound's price point varies significantly based on purity and quantity, with bulk purchases (100g+) offering substantial cost reductions—an economic factor often explored by procurement specialists in pharmaceutical development teams.
Recent patent literature reveals innovative applications of 2-Bromobenzo[b]thiophene-3-carbaldehyde in drug discovery programs targeting protein-protein interactions. Its molecular framework has been incorporated into experimental compounds showing promise against challenging therapeutic targets, including certain oncology and neurodegenerative disease pathways. These developments align with trending searches in medicinal chemistry forums regarding novel scaffold design.
From a regulatory standpoint, 2-Bromobenzo[b]thiophene-3-carbaldehyde is not currently classified under restricted substance lists in major pharmaceutical markets. However, researchers should consult local regulations regarding brominated compounds, as legislation continues to evolve—a precautionary note frequently emphasized in chemical compliance discussions.
The compound's spectroscopic characteristics make it readily identifiable through standard analytical techniques. The 1H NMR spectrum typically shows distinctive peaks for the aromatic protons (δ 7.4-8.2 ppm) and the aldehyde proton (δ ~10.2 ppm), while 13C NMR reveals the carbonyl carbon around δ 185 ppm. These spectral features are commonly referenced in synthetic chemistry troubleshooting guides and online spectral databases.
Future research directions for 2-Bromobenzo[b]thiophene-3-carbaldehyde derivatives may explore their potential in click chemistry applications and as ligands in catalytic systems. The compound's versatility continues to inspire innovative synthetic strategies, particularly in fragment-based drug design—an area generating increasing interest in pharmaceutical R&D circles.
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